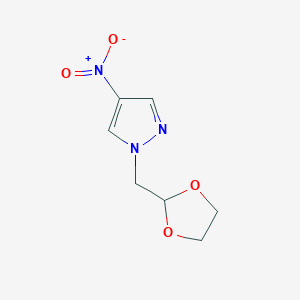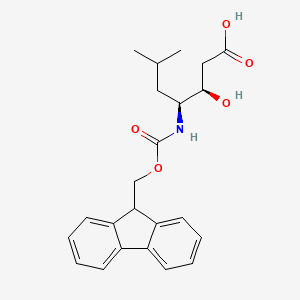
(2R)-2-(Pyrimidin-2-ylamino)-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(Pyrimidin-2-ylamino)-propanoic acid, more commonly known as PAPA, is an organic compound that has been widely studied due to its versatile applications in both scientific research and laboratory experiments. PAPA is a chiral molecule, meaning it has two forms that are mirror images of one another, and it is known to have a wide range of biological and biochemical properties.
Mechanism of Action
PAPA is known to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, and it has been shown to inhibit the activity of several proteins, including kinases and proteases. It has also been shown to interact with several drug targets, including the serotonin receptor 5-HT2A. The exact mechanism of action of PAPA is not yet fully understood, but it is believed to involve the binding of the compound to the active site of the target protein, resulting in the inhibition or activation of the target.
Biochemical and Physiological Effects
PAPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes, and it has also been shown to have anti-inflammatory and anti-oxidant properties. Additionally, PAPA has been shown to inhibit the growth of several types of cancer cells, and it has been shown to have anti-tumor effects.
Advantages and Limitations for Lab Experiments
PAPA has several advantages for use in laboratory experiments. It is a relatively stable compound, with a relatively low cost and a relatively low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, PAPA also has several limitations. It has a relatively short half-life, meaning it is not suitable for long-term experiments, and it can be difficult to synthesize in large quantities. Additionally, it is not soluble in water, making it difficult to use in certain experiments.
Future Directions
The use of PAPA in scientific research and laboratory experiments is still in its early stages, and there are many potential future directions for its use. Some potential future directions include the development of new drugs and drug-target interactions, the study of the mechanisms of action of existing drugs, and the development of new inhibitors of enzymes and proteins. Additionally, PAPA could be used to study the structure and function of proteins, as well as to study the effects of drugs on the body. Finally, PAPA could be used to study the effects of environmental toxins and pollutants on the body.
Synthesis Methods
PAPA can be synthesized through a variety of methods, including the oxidative coupling of 2-amino-3-methylpyridine with propanoic acid. This reaction is catalyzed by a copper-based catalyst, such as copper(I) chloride, and is typically carried out in an inert solvent such as dichloromethane. The reaction proceeds through a series of steps, including the formation of an intermediate copper(II) complex, which is then reduced to the desired product.
Scientific Research Applications
PAPA has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug-target interactions. It has also been used to study the structure and function of proteins, as well as to study the mechanisms of action of various drugs. Additionally, PAPA has been used in the development of new drugs and the study of drug-target interactions.
properties
IUPAC Name |
(2R)-2-(pyrimidin-2-ylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5(6(11)12)10-7-8-3-2-4-9-7/h2-5H,1H3,(H,11,12)(H,8,9,10)/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWRRKZCBDUZKE-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(pyrimidin-2-ylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)





